molecular formula C5H4N4OS B1305153 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one CAS No. 34682-99-0

2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one

Cat. No.: B1305153
CAS No.: 34682-99-0
M. Wt: 168.18 g/mol
InChI Key: YSSDVMSKYUWULF-UHFFFAOYSA-N
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Description

2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a thymidine phosphorylase inhibitor, which makes it a promising candidate for antiangiogenic therapies .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of the compound 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one is Thymidine Phosphorylase (TP) . TP is an enzyme that plays a crucial role in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair .

Mode of Action

The compound interacts with TP in a mixed mode of enzyme inhibition The binding of the compound to TP results in a decrease in the enzyme’s activity .

Biochemical Pathways

The inhibition of TP affects the pyrimidine salvage pathway, which can lead to a decrease in DNA synthesis and repair . This can have downstream effects on cell proliferation and survival. Moreover, the compound has been shown to attenuate the expression of angiogenic markers such as MMP-9 and VEGF in MDA-MB-231 cells at sublethal concentrations .

Pharmacokinetics

The compound’s inhibitory activity against tp suggests that it may have sufficient bioavailability to exert its effects .

Result of Action

The result of the compound’s action is a decrease in TP activity, leading to a reduction in DNA synthesis and repair . This can potentially lead to cell death, particularly in cancer cells that rely on high levels of DNA synthesis for rapid proliferation . Additionally, the compound’s ability to reduce the expression of angiogenic markers suggests that it may have antiangiogenic properties, potentially limiting the growth of new blood vessels in tumors .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with tp .

Biochemical Analysis

Biochemical Properties

2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one has been shown to interact with several key enzymes and proteins. Notably, it has been identified as a potent inhibitor of thymidine phosphorylase, an enzyme involved in nucleotide metabolism . The inhibition of thymidine phosphorylase by this compound is significant because it can lead to the suppression of angiogenesis, which is the formation of new blood vessels, a process often associated with tumor growth . Additionally, this compound has been found to interact with other biomolecules, including various proteins involved in cell signaling pathways, further highlighting its biochemical relevance .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways and gene expression . For instance, the inhibition of thymidine phosphorylase by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound has been shown to affect cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes and proteins . The compound binds to the active site of thymidine phosphorylase, inhibiting its activity and preventing the conversion of thymidine to thymine . This inhibition disrupts nucleotide metabolism and reduces the availability of nucleotides for DNA synthesis, leading to decreased cell proliferation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods . The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of thymidine phosphorylase and persistent effects on cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models at various dosages . Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced inhibition of thymidine phosphorylase and greater reductions in tumor growth . At very high doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with thymidine phosphorylase . By inhibiting this enzyme, the compound disrupts the nucleotide salvage pathway, leading to alterations in metabolic flux and changes in metabolite levels . Additionally, this compound may interact with other enzymes and cofactors involved in nucleotide metabolism, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics . The compound is taken up by cells through passive diffusion and is distributed throughout the cytoplasm . It has been found to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Additionally, this compound may interact with transporters and binding proteins that facilitate its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its site of action within cells . The compound has been found to localize primarily in the cytoplasm, where it interacts with thymidine phosphorylase and other target proteins . Additionally, this compound may undergo post-translational modifications that influence its subcellular localization and activity . These findings provide insights into the molecular mechanisms underlying the compound’s biochemical effects.

Preparation Methods

The synthesis of 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Properties

IUPAC Name

2-sulfanylidene-6H-pyrazolo[1,5-a][1,3,5]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-5-8-4(11)7-3-1-2-6-9(3)5/h1-2,6H,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSDVMSKYUWULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN2C1=NC(=S)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384558
Record name 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34682-99-0
Record name 2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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